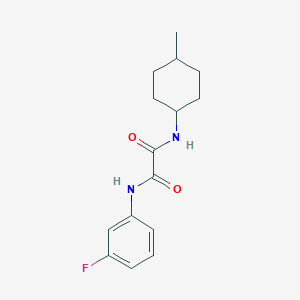![molecular formula C18H16FNO2 B4393047 (2-fluorophenyl)[1-(2-methoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B4393047.png)
(2-fluorophenyl)[1-(2-methoxyethyl)-1H-indol-3-yl]methanone
Overview
Description
(2-fluorophenyl)[1-(2-methoxyethyl)-1H-indol-3-yl]methanone is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly referred to as 2F-Viminol, and it has gained significant attention in scientific research due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2F-Viminol is not fully understood, but it is believed to act on the endocannabinoid system. Specifically, it is thought to act as a partial agonist at the CB1 receptor, which is involved in pain perception, appetite, and mood regulation.
Biochemical and Physiological Effects:
2F-Viminol has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce pain and inflammation, as well as to have anticonvulsant effects. Additionally, it has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and insomnia.
Advantages and Limitations for Lab Experiments
One advantage of using 2F-Viminol in lab experiments is its potential pharmacological properties, which make it a promising candidate for the treatment of pain, inflammation, epilepsy, anxiety, and insomnia. However, one limitation of using 2F-Viminol in lab experiments is the lack of research on its long-term effects and potential toxicity.
Future Directions
There are several future directions for the research on 2F-Viminol. One direction is to further investigate its pharmacological properties and potential therapeutic uses. Another direction is to study its long-term effects and potential toxicity. Additionally, research could be conducted on the synthesis of analogs of 2F-Viminol to potentially improve its pharmacological properties.
Scientific Research Applications
2F-Viminol has been the subject of several scientific studies due to its potential pharmacological properties. It has been found to exhibit analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
properties
IUPAC Name |
(2-fluorophenyl)-[1-(2-methoxyethyl)indol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-22-11-10-20-12-15(13-6-3-5-9-17(13)20)18(21)14-7-2-4-8-16(14)19/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGHVICHWDUUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4392965.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonyl]benzamide](/img/structure/B4392979.png)
![N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4392985.png)
![3-ethyl-1-methyl-9-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4393001.png)
![5-butyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4393008.png)
![({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4393014.png)
![4-fluoro-N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4393015.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B4393026.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4393028.png)

![N-[3-(benzoylamino)propyl]isonicotinamide](/img/structure/B4393034.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393043.png)
![N-(4-methoxyphenyl)-2-{[4-(1-naphthyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4393052.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B4393056.png)